4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one
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Overview
Description
4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol It is characterized by its unique spirocyclic structure, which includes an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with a spirocyclic ketone or aldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
4-Piperidone ethylene acetal: Shares some structural similarities but differs in functional groups.
Uniqueness
4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one is unique due to its specific spirocyclic structure and the presence of both amino and oxo groups.
Biological Activity
Overview
4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one, a spirocyclic compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is noted for its structural uniqueness, which includes both amino and oxo functional groups, making it a candidate for various biological applications.
The synthesis of this compound typically involves the condensation of suitable amines with spirocyclic ketones or aldehydes under controlled conditions. Common solvents used in the reaction include ethanol or methanol, often requiring catalysts to enhance yield and purity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives with potentially enhanced biological activities .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent . The mechanism behind this activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties. A study focusing on sulfonamide derivatives related to spiro compounds demonstrated that modifications to similar structures could enhance antiproliferative effects against various cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and cervical cancer (HeLa) cells . The findings revealed that certain derivatives could induce cell cycle arrest and apoptosis in cancer cells, indicating a promising avenue for further research into this compound's potential as an anticancer agent.
The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets within cells. This compound may bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity . For instance, studies have shown that certain spirocyclic compounds can influence apoptotic pathways and cell cycle regulation .
Table 1: Summary of Biological Activities
Toxicological Assessments
Recent studies have also explored the toxicological profile of related compounds within the spirocyclic class. For example, research on a similar derivative indicated significant larval mortality in Galleria mellonella when treated with varying concentrations of the compound. Biochemical assays revealed alterations in protein content and enzyme activities post-treatment, suggesting potential environmental applications as insecticides .
Properties
IUPAC Name |
4-amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c8-5-7(6(10)12-9-5)1-3-11-4-2-7/h1-4H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDYPMDDRKYBEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=NOC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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